molecular formula C14H19NO B6456529 (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2753435-74-2

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B6456529
CAS No.: 2753435-74-2
M. Wt: 217.31 g/mol
InChI Key: CABCSZQBHQYZIV-PBWFPOADSA-N
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Description

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[311]heptane is a bicyclic compound with a unique structure that includes a benzyl group, a methoxy group, and an azabicyclo heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,5R)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-16-14-12-7-13(14)10-15(9-12)8-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCSZQBHQYZIV-PBWFPOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]2C[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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